Technical Whitepaper: 2-(Dimethylamino)ethyl Myristate (CAS 43016-78-0)
Technical Whitepaper: 2-(Dimethylamino)ethyl Myristate (CAS 43016-78-0)
Physical Properties, Mechanistic Biology, and Application as a Self-Validating Pharmacological Control
Executive Summary
In the landscape of molecular biology and drug development, distinguishing between specific target inhibition and non-specific membrane toxicity is a persistent challenge. 2-(Dimethylamino)ethyl myristate (CAS 43016-78-0), widely known in the literature as Pro-myristic acid , occupies a highly specialized niche to solve this exact problem.
Structurally resembling an ionizable lipid, this compound is primarily deployed as a highly specific negative control for dynamin-mediated endocytosis inhibitors, such as MiTMAB (myristyl trimethyl ammonium bromide) and OcTMAB[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing researchers with the causality behind its physicochemical properties and a field-proven methodology for integrating it into self-validating experimental workflows.
Physicochemical Profiling & Structural Causality
Pro-myristic acid consists of a saturated 14-carbon myristoyl tail esterified to a 2-(dimethylamino)ethanol headgroup. This specific structural arrangement dictates its behavior in aqueous and lipid environments.
Quantitative Physical Properties
| Property | Value | Causality / Experimental Implication |
| CAS Number | 43016-78-0 | Unique identifier for procurement and literature search. |
| Molecular Formula | C₁₈H₃₇NO₂ | Dictates the mass and elemental composition[2]. |
| Molecular Weight | 299.5 g/mol | Low molecular weight ensures rapid diffusion kinetics[2]. |
| XLogP3 | 6.4 | High lipophilicity drives rapid, passive plasma membrane permeation without the need for transfection reagents[2]. |
| State / Storage | Liquid (2-8°C) | Requires cold storage to prevent spontaneous hydrolysis of the ester bond. |
The Causality of the Ester Bond: Unlike stable quaternary ammonium surfactants (e.g., MiTMAB), Pro-myristic acid features a highly labile ester linkage. While its LogP of 6.4 allows it to easily slip through the hydrophobic core of the plasma membrane, this ester bond is the critical "trigger" that neutralizes the molecule once it reaches the cytosol.
Mechanistic Biology: The Self-Validating Control System
Dynamin I and II are essential GTPases responsible for the scission of newly formed vesicles during clathrin-mediated endocytosis (CME)[3]. Small-molecule inhibitors like MiTMAB target the Pleckstrin Homology (PH) lipid-binding domain of dynamin to halt this process. However, because MiTMAB is an amphiphilic surfactant, it carries a high risk of causing non-specific membrane perturbation or lysis, leading to false-positive endocytosis inhibition[4].
Why Pro-myristic Acid is the Perfect Control: To prove that endocytosis inhibition is dynamin-specific, researchers must use a structural analog that mimics the physical properties of the inhibitor but lacks in vivo activity. Pro-myristic acid actually inhibits dynamin in vitro (IC₅₀ = 9.2 µM)[1]. However, upon entering the cell, intracellular esterases rapidly cleave it into myristic acid and dimethylethanolamine. Myristic acid has no inhibitory effect on dynamin (IC₅₀ ≥ 300 µM)[1].
This creates a self-validating system : If cells treated with Pro-myristic acid show normal endocytosis, the researcher can definitively prove that the membrane is intact and that the endocytosis block seen with MiTMAB is due to true dynamin inhibition, not surfactant toxicity[5].
Quantitative Pharmacological Parameters
| Compound | Target | In Vitro IC₅₀ (Dynamin GTPase) | In Vivo IC₅₀ (Receptor Endocytosis) |
| MiTMAB (Active Inhibitor) | Dynamin PH Domain | ~3.1 µM | ~10 - 30 µM |
| Pro-myristic acid (Control) | Dynamin PH Domain | 9.2 µM[1] | Inactive (Rapidly Cleaved)[1] |
| Myristic Acid (Metabolite) | None | Inactive | ≥ 300 µM[1] |
Metabolic Pathway & Logical Workflow
Metabolic pathway of Pro-myristic acid establishing its role as a dynamin negative control.
Experimental Methodology: Transferrin Endocytosis Assay
The following protocol details how to deploy CAS 43016-78-0 alongside a primary dynamin inhibitor to validate clathrin-mediated endocytosis (CME) blockade.
Objective: To isolate dynamin-specific endocytosis inhibition from non-specific surfactant toxicity.
Phase 1: Preparation & Synchronization
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Cell Seeding: Plate target cells (e.g., HeLa or 3T3-L1) on glass coverslips in a 24-well plate. Culture until 70-80% confluent.
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Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 2 hours at 37°C.
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Causality Note: Serum starvation upregulates surface transferrin receptors and synchronizes the cells, ensuring a robust and uniform uptake signal upon ligand introduction.
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Phase 2: Pharmacological Treatment
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Solution Preparation: Prepare 30 µM working solutions of MiTMAB (Active) and Pro-myristic acid (Negative Control) in serum-free media.
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Causality Note: 30 µM is utilized because it is roughly 3x the in vitro IC₅₀, ensuring target saturation without exceeding the critical micelle concentration (CMC) that causes membrane lysis[6].
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Incubation: Replace media with the compound solutions (include a vehicle-only control). Incubate for exactly 30 minutes at 37°C.
Phase 3: Ligand Internalization
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Pulse: Add 25 µg/mL Alexa Fluor 488-conjugated Transferrin directly to the wells.
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Uptake: Incubate for exactly 15 minutes at 37°C to allow receptor-mediated internalization.
Phase 4: Acid Wash & Fixation (The Self-Validating Step)
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Halt Trafficking: Immediately transfer the 24-well plate to an ice bath to freeze lipid membrane fluidity and halt all vesicle trafficking.
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Acid Wash: Wash cells twice with ice-cold Acid Wash Buffer (0.2 M Acetic Acid, 0.5 M NaCl, pH 5.3) for 2 minutes each.
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Causality Note: The acidic pH disrupts the transferrin-receptor interaction, stripping un-internalized transferrin from the cell surface. Any remaining fluorescence is strictly intracellular, eliminating false positives from surface binding.
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Fixation: Wash with ice-cold PBS, fix with 4% Paraformaldehyde for 15 minutes, mount, and image via confocal microscopy.
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Validation Logic: If cells treated with Pro-myristic acid show a lack of internalized transferrin, the working concentration is causing non-specific membrane toxicity. If transferrin uptake is normal, the MiTMAB-induced blockade is validated as dynamin-specific.
References
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PubChem. 2-(Dimethylamino)ethyl myristate (Compound Summary). National Center for Biotechnology Information. URL:[Link]
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Bate, C., et al. (2017). An antipsychotic drug exerts anti-prion effects by altering the localization of the cellular prion protein. PLOS One. URL:[Link]
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Khan, I., et al. (2019). Metastasis Suppressors NME1 and NME2 Promote Dynamin 2 Oligomerization and Regulate Tumor Cell Endocytosis, Motility and Metastasis. Molecular Cancer Therapeutics (PMC). URL:[Link]
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Kerr, M., et al. (2010). Insulin promotes Rip11 accumulation at the plasma membrane by inhibiting a dynamin- and PI3-kinase-dependent, but Akt-independent, internalisation event. Journal of Cell Science (PMC). URL:[Link]
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Gomis Perez, C., et al. (2021). Rapid propagation of membrane tension at a presynaptic terminal. bioRxiv. URL:[Link]
Sources
- 1. Pro-myristic acid, Negative control for MiTMAB™ and OcTMAB™ (CAS 43016-78-0) | Abcam [abcam.com]
- 2. 2-(Dimethylamino)ethyl myristate | C18H37NO2 | CID 96645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metastasis Suppressors NME1 and NME2 Promote Dynamin 2 Oligomerization and Regulate Tumor Cell Endocytosis, Motility and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An antipsychotic drug exerts anti-prion effects by altering the localization of the cellular prion protein | PLOS One [journals.plos.org]
- 5. Insulin promotes Rip11 accumulation at the plasma membrane by inhibiting a dynamin- and PI3-kinase-dependent, but Akt-independent, internalisation event - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid propagation of membrane tension at a presynaptic terminal | bioRxiv [biorxiv.org]
